molecular formula C5H6N2O3 B7887115 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B7887115
M. Wt: 142.11 g/mol
InChI Key: XNTVEZUBJOCKES-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization under acidic conditions to form the oxadiazole ring.

Reaction Conditions:

    Reagents: Ethyl hydrazinecarboxylate, ethyl chloroformate

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the cyclization

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reagents and conditions but optimized for large-scale production, including automated control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation Products: Oxadiazole N-oxides

    Reduction Products: Reduced oxadiazole derivatives

    Substitution Products: Various substituted oxadiazoles depending on the reagents used

Scientific Research Applications

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
  • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
  • 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other oxadiazole derivatives, which may have different substituents affecting their overall behavior and applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-ethyl-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-7-4(10-3)5(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTVEZUBJOCKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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